4-Amino-1,2,5-oxadiazole-3-carbonitrile is a member of the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. Its molecular formula is C₃H₂N₄O, with a molecular weight of 110.07 g/mol . The compound features an amino group (-NH₂) and a cyano group (-C≡N), which contribute to its reactivity and biological properties. The presence of these functional groups makes it a versatile building block in organic synthesis.
These reactions highlight the compound's utility in synthetic organic chemistry.
Research has indicated that compounds containing the oxadiazole moiety exhibit significant biological activity. Specifically, 4-amino derivatives have shown promise as potential inhibitors of enzymes such as indoleamine 2,3-dioxygenase, which is implicated in cancer progression . Additionally, oxadiazoles have been explored for their antimicrobial and anti-inflammatory properties.
Several methods exist for synthesizing 4-amino-1,2,5-oxadiazole-3-carbonitrile. Common approaches include:
These methods demonstrate the compound's accessibility for further research and application.
The applications of 4-amino-1,2,5-oxadiazole-3-carbonitrile are diverse:
Interaction studies involving 4-amino-1,2,5-oxadiazole-3-carbonitrile focus on its binding affinity with various biological targets. For instance:
These studies are crucial for understanding how the compound can be utilized in medicinal chemistry.
Several compounds share structural similarities with 4-amino-1,2,5-oxadiazole-3-carbonitrile. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 4-Methyl-1,2,5-oxadiazol-3-amine | C₃H₄N₄O | Contains a methyl group; potential for different reactivity. |
| 4-Amino-1,2,4-triazole | C₂H₃N₅ | Similar nitrogen-rich heterocycle; different biological activities. |
| 5-Amino-1,2,4-thiadiazole | C₂H₃N₃S | Contains sulfur; different reactivity and applications. |
What sets 4-amino-1,2,5-oxadiazole-3-carbonitrile apart from these similar compounds is its specific combination of functional groups (amino and cyano), which contributes to its unique reactivity profile and potential applications in pharmaceuticals and materials science.
Irritant